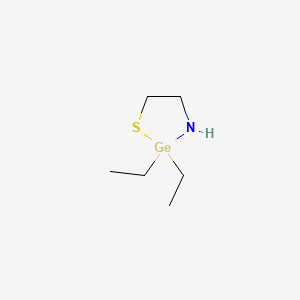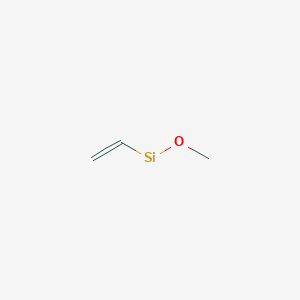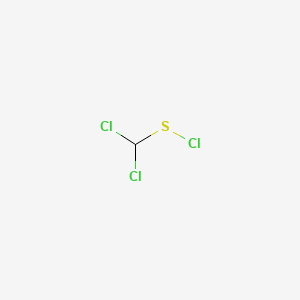
1,3,2-Thiazagermolidine, 2,2-diethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Thiazagermolidine, 2,2-diethyl- is an organogermanium compound that features a unique thiazagermolidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Thiazagermolidine, 2,2-diethyl- typically involves the reaction of germanium tetrachloride with a thiazole derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the germanium compound. The reaction mixture is then heated to facilitate the formation of the thiazagermolidine ring.
Industrial Production Methods
Industrial production of 1,3,2-Thiazagermolidine, 2,2-diethyl- involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
1,3,2-Thiazagermolidine, 2,2-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under mild conditions.
Major Products Formed
Oxidation: Germanium dioxide and other oxides.
Reduction: Germanium hydrides.
Substitution: Substituted thiazagermolidine derivatives.
科学的研究の応用
1,3,2-Thiazagermolidine, 2,2-diethyl- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties and as a drug delivery vehicle.
Industry: Utilized in the production of advanced materials and coatings.
作用機序
The mechanism of action of 1,3,2-Thiazagermolidine, 2,2-diethyl- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity. The thiazole ring plays a crucial role in its binding affinity and specificity. The compound can also interact with cellular pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,3,2-Thiazastannolidine, 2,2-diethyl-: Similar structure but contains tin instead of germanium.
1,3,2-Thiazaphospholidine, 2,2-diethyl-: Contains phosphorus instead of germanium.
1,3,2-Thiazasilolidine, 2,2-diethyl-: Contains silicon instead of germanium.
Uniqueness
1,3,2-Thiazagermolidine, 2,2-diethyl- is unique due to the presence of germanium, which imparts distinct chemical and physical properties. Germanium’s ability to form stable bonds with carbon and other elements makes this compound particularly versatile in various applications.
特性
CAS番号 |
41235-10-3 |
|---|---|
分子式 |
C6H15GeNS |
分子量 |
205.89 g/mol |
IUPAC名 |
2,2-diethyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C6H15GeNS/c1-3-7(4-2)8-5-6-9-7/h8H,3-6H2,1-2H3 |
InChIキー |
MAJNNTYRQIJOJW-UHFFFAOYSA-N |
正規SMILES |
CC[Ge]1(NCCS1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B14657247.png)







![N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14657291.png)

